2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a biphenyl core linked to two pyrido[3,4-b]pyrazine moieties. The presence of multiple aromatic rings and nitrogen atoms in its structure makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Formation of Pyrido[3,4-b]pyrazine Moieties: The pyrido[3,4-b]pyrazine units can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and 1,2-diketones.
Coupling of Biphenyl and Pyrido[3,4-b]pyrazine Units: The final step involves coupling the biphenyl core with the pyrido[3,4-b]pyrazine units using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or amino groups.
Scientific Research Applications
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored. It can serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of multiple aromatic rings and nitrogen atoms allows for strong interactions with biological macromolecules, potentially disrupting their normal function. In materials science, the compound’s electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable electronic properties.
Pyrido[2,3-b]pyrazine Derivatives: These compounds have a similar pyridine-pyrazine core and are used in similar applications.
Biphenyl Derivatives: Compounds with a biphenyl core are structurally related and exhibit similar chemical reactivity.
Uniqueness
2,2’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-phenylpyrido[3,4-b]pyrazine) is unique due to its combination of a biphenyl core with pyrido[3,4-b]pyrazine units. This unique structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
193145-71-0 |
---|---|
Molecular Formula |
C38H24N6 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
3-phenyl-2-[4-[4-(3-phenylpyrido[3,4-b]pyrazin-2-yl)phenyl]phenyl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C38H24N6/c1-3-7-27(8-4-1)35-37(41-31-19-21-39-23-33(31)43-35)29-15-11-25(12-16-29)26-13-17-30(18-14-26)38-36(28-9-5-2-6-10-28)44-34-24-40-22-20-32(34)42-38/h1-24H |
InChI Key |
PTTAZSPQVOYSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=C2C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC7=C(C=NC=C7)N=C6C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.